Linoleoyl chloride
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Overview
Description
Linoleoyl chloride is a compound with the molecular formula C18H31ClO and a molecular weight of 298.90 . It is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .
Synthesis Analysis
This compound is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . A novel derivative of glyceric acid (GA), dilinoleoyl-D-glyceric acid (LA2-DGA), was synthesized from D-GA calcium salt and this compound .Molecular Structure Analysis
The molecular formula of this compound is C18H31ClO . The linear formula is C18H31OCl .Chemical Reactions Analysis
This compound is used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 0.93 g/mL at 25 °C . It has a boiling point of 168 °C . It is sensitive to air, moisture, and heat .Scientific Research Applications
1. Anticonvulsant Properties
Linoleoyl chloride, when combined with alpha-linolenic acid, has shown anticonvulsant properties in rat models. A study by Yehuda, Carasso, and Mostofsky (1994) demonstrated that a mixture of non-esterified alpha-linolenic acid and linoleic acid effectively increased the seizure threshold in rats, indicating potential for epilepsy treatment (Yehuda, Carasso, & Mostofsky, 1994).
2. Cytotoxicity Assessment
Research by Sato et al. (2011) involved the synthesis of a novel derivative from D-glyceric acid calcium salt and this compound, known as dilinoleoyl-D-glyceric acid (LA₂-DGA). This compound was evaluated for its cytotoxicity on human dermal fibroblast and endothelial cells. The study found that LA₂-DGA did not exhibit significant toxic effects in these cell types (Sato et al., 2011).
3. Hepatoprotective Effect
Lupeol, a pentacyclic triterpene, and its ester derivative, lupeol linoleate, were studied for their hepatoprotective effects against cadmium-induced toxicity in rats. The study by Sunitha, Nagaraj, and Varalakshmi (2001) revealed that both lupeol and lupeol linoleate improved the antioxidant status of the liver, suggesting a potential therapeutic role in liver protection (Sunitha, Nagaraj, & Varalakshmi, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Linoleoyl chloride is a reactive derivative of linoleic acid, a common polyunsaturated fatty acid predominantly found in vegetable oils . It is primarily used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . These fatty acyl glyceric acids are important components of lipids and play crucial roles in various biological processes.
Mode of Action
It is known that it reacts with other compounds to form fatty acyl glyceric acids . This reaction involves the replacement of the carboxyl group of linoleic acid with a chloride, making it an acyl chloride .
Biochemical Pathways
The biochemical pathways affected by this compound are largely related to lipid metabolism, given its role in the synthesis of fatty acyl glyceric acids . These acids are integral parts of various lipids and are involved in numerous metabolic pathways.
Result of Action
The primary result of this compound’s action is the formation of fatty acyl glyceric acids . These acids are key components of various lipids and play important roles in biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a closed container to avoid contact with oxygen and moisture, which could lead to its decomposition or further reaction . Moreover, it should be handled with care due to its reactive nature and potential to cause irritation .
properties
{ "Design of the Synthesis Pathway": "Linoleoyl chloride can be synthesized using a simple reaction between linoleic acid and thionyl chloride.", "Starting Materials": [ "Linoleic acid", "Thionyl chloride" ], "Reaction": [ "Add 10 mL of thionyl chloride to a round bottom flask fitted with a reflux condenser.", "Add 5 g of linoleic acid to the flask and stir until dissolved.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture to room temperature and pour into a separating funnel.", "Extract the organic layer with 50 mL of water and discard the aqueous layer.", "Wash the organic layer with 50 mL of saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.", "Filter and evaporate the solvent under reduced pressure to obtain linoleoyl chloride as a yellowish liquid." ] } | |
CAS RN |
7459-33-8 |
Molecular Formula |
C18H31ClO |
Molecular Weight |
298.9 g/mol |
IUPAC Name |
(9E,12E)-octadeca-9,12-dienoyl chloride |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |
InChI Key |
FBWMYSQUTZRHAT-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
Other CAS RN |
7459-33-8 |
Pictograms |
Corrosive |
synonyms |
(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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